molecular formula C22H21N3O5S B2874831 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477295-24-2

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2874831
CAS No.: 477295-24-2
M. Wt: 439.49
InChI Key: HLKYKVGNAPNAMH-UHFFFAOYSA-N
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Description

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is further functionalized with a sulfamoyl group and a benzamido group.

Preparation Methods

The synthesis of 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving a phenol derivative and a suitable halogenated compound under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the benzofuran derivative and a suitable benzoyl chloride.

    Attachment of the Sulfamoyl Group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activities make it a candidate for studies on its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including as an anti-cancer or anti-viral drug.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h3-12H,1-2,13-14H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKYKVGNAPNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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